RAPTA-C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways.

Scientific Research Applications

Hydrolysis and DNA Binding

RAPTA-C, a ruthenium anticancer drug candidate, exhibits significant hydrolytic stability and reactivity towards DNA model compounds. The use of capillary zone electrophoresis-inductively-coupled plasma mass spectrometry (CZE-ICP-MS) has demonstrated RAPTA-C's rapid hydrolysis and high reactivity towards DNA, vital for its anticancer activity (Groessl et al., 2008).

Radiomodifying Effects

RAPTA-C has been studied for its combined effect with radiation on DNA damage. It exhibits radioprotective properties at low doses and shows no combined effects at higher levels, suggesting its potential in radiation therapy (Reimitz et al., 2017).

Anti-Cancer Therapeutic Applications

RAPTA-C is recognized for its anti-metastatic, anti-angiogenic, and anti-tumoral activities. It represents a better-tolerated alternative to platinum-based chemotherapeutic drugs, showing promise in cancer treatment, especially when used in combination with other targeted drugs (Rausch et al., 2019).

In Vivo Anti-Tumor Activity

In preclinical models, RAPTA-C has demonstrated efficacy in reducing the growth of primary tumors in ovarian and colorectal carcinomas. It operates through an anti-angiogenic mechanism, inhibiting microvessel density and is rapidly cleared from the body, reducing toxicity (Weiss et al., 2014).

Molecular Mechanisms in Cancer Cells

RAPTA-C triggers G2/M phase arrest and apoptosis in cancer cells, with significant implications for its mechanism of action. It induces alterations in levels of p21, cyclin E, p53, and activates the mitochondrial apoptotic pathway, highlighting its potential for clinical application (Chatterjee et al., 2008).

Enhanced Antimetastatic Activity in Drug Delivery Systems

RAPTA-C's efficacy in suppressing solid tumor metastases is significantly improved when delivered in targeted drug delivery systems. Utilizing d-fructose as a targeting moiety in micelles notably enhances its cellular uptake and therapeutic efficiency, especially in breast cancer treatment (Lu et al., 2017).

Synergistic Potential with Other Drugs

Combining RAPTA-C with the epidermal growth factor receptor inhibitor, erlotinib, results in synergistic inhibition of cell viability and enhanced cellular uptake. This combination initiates cellular senescence and displays strong anti-angiogenic and antitumor activity in preclinical models (Berndsen et al., 2017).

Interaction with Metallothionein-2

RAPTA-C's interaction with metallothionein-2 (MT-2), a protein involved in metal ion metabolism, differs significantly from cisplatin. This distinct binding behavior is essential for understanding its mechanism of action and potential therapeutic implications (Casini et al., 2009).

properties

CAS RN |

372948-28-2 |

|---|---|

Product Name |

RAPTA-C |

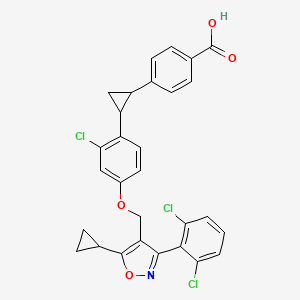

Molecular Formula |

C24H36CL2N5PRu |

Molecular Weight |

597.53 |

IUPAC Name |

Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene](1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane-κP7)ruthenium |

InChI |

InChI=1S/C10H14.C7H15N3P.C7H6N2.2ClH.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-11-5-8-2-9(6-11)4-10(3-8)7-11;1-2-4-7-6(3-1)5-8-9-7;;;/h4-8H,1-3H3;2-7H2,1H3;1-5H,(H,8,9);2*1H;/q;-1;;;;+2/p-1 |

InChI Key |

KRAZAAZCPOHOIH-UHFFFAOYSA-M |

SMILES |

Cc1ccc(C(C)C)cc1.Cl[Ru]Cl.C[P-]2(CN(C3)C4)CN4CN3C2.[H][N+]5=CC6=CC=CC=C6N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

RAPTA-C; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)